2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester
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Description
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester is a chemical compound . It is a derivative of beta-carboline, which is an alkaloid chemically related to tryptamines . The derivatives of this compound have a variety of pharmacological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester include a molecular weight of 216.24, a melting point of 289 °C (dec.) (lit.), a boiling point of 485.0±45.0 °C (Predicted), and a density of 1.377±0.06 g/cm3 (Predicted) .Scientific Research Applications
Benzodiazepine Receptor-mediated Experimental "Anxiety" in Primates
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester exhibits high affinity for benzodiazepine receptors in the brain, producing acute behavioral syndromes in rhesus monkeys, including dramatic elevations in heart rate, blood pressure, plasma cortisol, and catecholamines. The substance’s effects are blocked by benzodiazepines, suggesting that the benzodiazepine receptor may consist of several subsites or functional domains recognizing agonists, antagonists, or active antagonists like beta-carboline-3-carboxylic acid ethyl ester. This receptor is involved in both affective and physiological manifestations of anxiety, indicating that beta-carboline-3-carboxylic acid ethyl ester administration to monkeys could provide a reliable and reproducible animal model of human anxiety (Ninan et al., 1982).
Molecular Affinity and Synthesis
β-Carbolines as Benzodiazepine Receptor Ligands
Several esters of beta-carboline-3-carboxylic acid, including the ethyl ester, were synthesized and tested for their affinity for the benzodiazepine receptor. The ethyl ester was found to be one of the most potent, with affinity profoundly dependent on molecular size, hydrophobic, and electronic parameters of the ester alcohol component (Lippke et al., 1983).
Chemical Identification in Alcoholic Beverages
Ethyl 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate in Alcoholic Beverages
A novel tetrahydro-β-carboline, chemically identified as 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid ethyl ester, was found in various alcoholic beverages. The compound was characterized using RP-HPLC with fluorescence detection and GC–MS, occurring as two diastereoisomers (Herraiz, 1999).
Pharmacological Effects
Differential Pharmacological Effects of β-Carboline-3-carboxylic Acid Esters
The pharmacological effects of the ethyl ester were studied in vitro and in vivo, revealing it to be a potent inhibitor of 3H-flunitrazepam binding in the rat cerebellum and cerebral cortex. In vivo, the ethyl ester demonstrated different proportions of agonistic and antagonistic actions at its recognition sites, influencing its pharmacological profile (Oakley & Jones, 1982).
properties
IUPAC Name |
ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-6,12,15-16H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYXWUNHHTZQSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester |
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